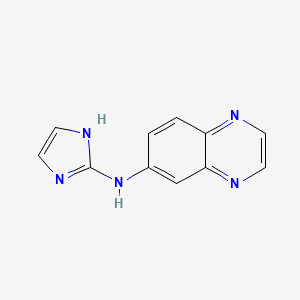
(1H-Imidazol-2-yl)-quinoxalin-6-yl-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1H-Imidazol-2-yl)-quinoxalin-6-yl-amine is a useful research compound. Its molecular formula is C11H9N5 and its molecular weight is 211.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(1H-Imidazol-2-yl)-quinoxalin-6-yl-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in the context of cancer therapy and neurological disorders. This article reviews the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The molecular formula of this compound is C11H9N5, which features a quinoxaline moiety linked to an imidazole ring. This structural arrangement is crucial for its interaction with biological targets.
Biological Activity Overview
The biological activities of this compound include:
- ALK5 Inhibition : Studies have shown that compounds incorporating the imidazole and quinoxaline structures can act as selective inhibitors of ALK5 (activin receptor-like kinase 5), which is implicated in various cancers. For instance, modifications to these structures have resulted in compounds with subnanomolar ALK5 inhibitory activity, demonstrating potential as cancer therapeutics .
- Neuroprotective Effects : Research indicates that related imidazole derivatives exhibit neuroprotective properties by acting as antagonists at AMPA receptors, which are critical in excitatory neurotransmission. For example, a compound with a similar structure was found to have a Ki value of 0.084 µM against the AMPA receptor, suggesting potential applications in treating neurodegenerative diseases .
- Antitumor Activity : The compound has shown promising antitumor activity in various cancer cell lines. The presence of the quinoxaline moiety enhances the cytotoxic effects against several types of cancer cells, potentially through mechanisms involving apoptosis induction and cell cycle arrest .
Table 1: Summary of Biological Activities
Detailed Research Findings
- ALK5 Inhibition Studies : A series of derivatives were synthesized and evaluated for their ability to inhibit ALK5. The best-performing compounds showed high selectivity against a panel of protein kinases and demonstrated efficacy in animal models for cancer treatment .
- Neuroprotective Mechanisms : The neuroprotective effects were attributed to the ability of the compound to modulate glutamate signaling pathways, reducing excitotoxic damage in neuronal cells. This was evidenced by in vivo studies where treated mice exhibited reduced seizure activity compared to controls .
- Antitumor Mechanisms : Investigations into the mechanism of action revealed that this compound induced apoptosis in cancer cells through activation of caspase pathways and modulation of Bcl-2 family proteins, leading to cell cycle arrest .
科学研究应用
Anticancer Activity
Research indicates that quinoxaline derivatives, including (1H-Imidazol-2-yl)-quinoxalin-6-yl-amine, exhibit antiproliferative effects against various cancer cell lines. These compounds target multiple pathways involved in tumor growth:
- Mechanism of Action: They inhibit tubulin polymerization and interfere with topoisomerase II-DNA interactions, which are crucial for DNA replication and cell division .
- Case Study: A study demonstrated that certain quinoxaline derivatives showed significant inhibition of colorectal cancer cell proliferation, suggesting a role in cancer therapy .
COX-2 Inhibition
The compound has been evaluated for its inhibitory effects on cyclooxygenase-2 (COX-2), an enzyme linked to inflammation and pain:
- Inhibitory Effects: In vitro studies revealed that some derivatives exhibited moderate to high COX-2 inhibition efficiencies, indicating potential use as anti-inflammatory agents .
- Data Table: COX-2 Inhibition Efficiency
| Compound | Inhibition Efficiency (%) at 100 µg/mL | Notes |
|---|---|---|
| Compound 6e | 57.85 | Moderate inhibition |
| Compound 6d | 50.20 | Moderate inhibition |
| Control (Diclofenac) | 100.00 | Positive control |
Antibacterial Properties
The antibacterial activity of quinoxaline derivatives has been documented, showing efficacy against various bacterial strains:
- Research Findings: Compounds were tested against both Gram-positive and Gram-negative bacteria, with some exhibiting significant antimicrobial properties .
Neurological Applications
Recent studies suggest that quinoxaline derivatives may have neuroprotective effects:
- Mechanism: These compounds may modulate neurotransmitter systems and protect neuronal cells from oxidative stress.
Ocular Therapeutics
The compound's structural similarity to known ocular therapeutics positions it as a candidate for treating conditions such as glaucoma:
属性
分子式 |
C11H9N5 |
|---|---|
分子量 |
211.22 g/mol |
IUPAC 名称 |
N-(1H-imidazol-2-yl)quinoxalin-6-amine |
InChI |
InChI=1S/C11H9N5/c1-2-9-10(13-4-3-12-9)7-8(1)16-11-14-5-6-15-11/h1-7H,(H2,14,15,16) |
InChI 键 |
CDFWKVORAWOKDO-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=NC=CN=C2C=C1NC3=NC=CN3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















